

In-Depth Technical Guide: 1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine

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Compound of Interest

Compound Name: *1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine*

Cat. No.: *B13421694*

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of **1,2-dihexanoyl-d22-sn-glycero-3-phosphocholine**, a deuterated short-chain phospholipid. It is intended to serve as a resource for researchers utilizing this lipid in experimental settings, particularly in mass spectrometry-based applications.

Core Compound Data

1,2-dihexanoyl-d22-sn-glycero-3-phosphocholine is the deuterated form of 1,2-dihexanoyl-sn-glycero-3-phosphocholine. The deuterium labeling on the two hexanoyl chains makes it a valuable internal standard for quantitative lipidomics. The non-deuterated form is a surfactant used in the generation of micelles and liposomes.[1]

Below is a summary of the key quantitative data for both the deuterated and non-deuterated forms of this lipid.

Compound	Molecular Formula	Molecular Weight (g/mol)
1,2-Dihexanoyl-sn-glycero-3-phosphocholine	C ₂₀ H ₄₀ NO ₈ P	453.51[1][2]
1,2-Dihexanoyl-d22-sn-glycero-3-phosphocholine	Not explicitly stated	475.64[3]

Experimental Protocols

While specific experimental protocols are highly dependent on the research question and instrumentation, a general methodology for the use of **1,2-dihexanoyl-d22-sn-glycero-3-phosphocholine** as an internal standard in a lipidomics workflow is provided below.

Objective: To quantify the levels of short-chain phosphatidylcholines in a biological sample using liquid chromatography-mass spectrometry (LC-MS) with a deuterated internal standard.

Materials:

- Biological sample (e.g., plasma, cell lysate)
- **1,2-dihexanoyl-d22-sn-glycero-3-phosphocholine** (internal standard)
- Chloroform
- Methanol
- Water (LC-MS grade)
- Liquid chromatography system coupled to a mass spectrometer

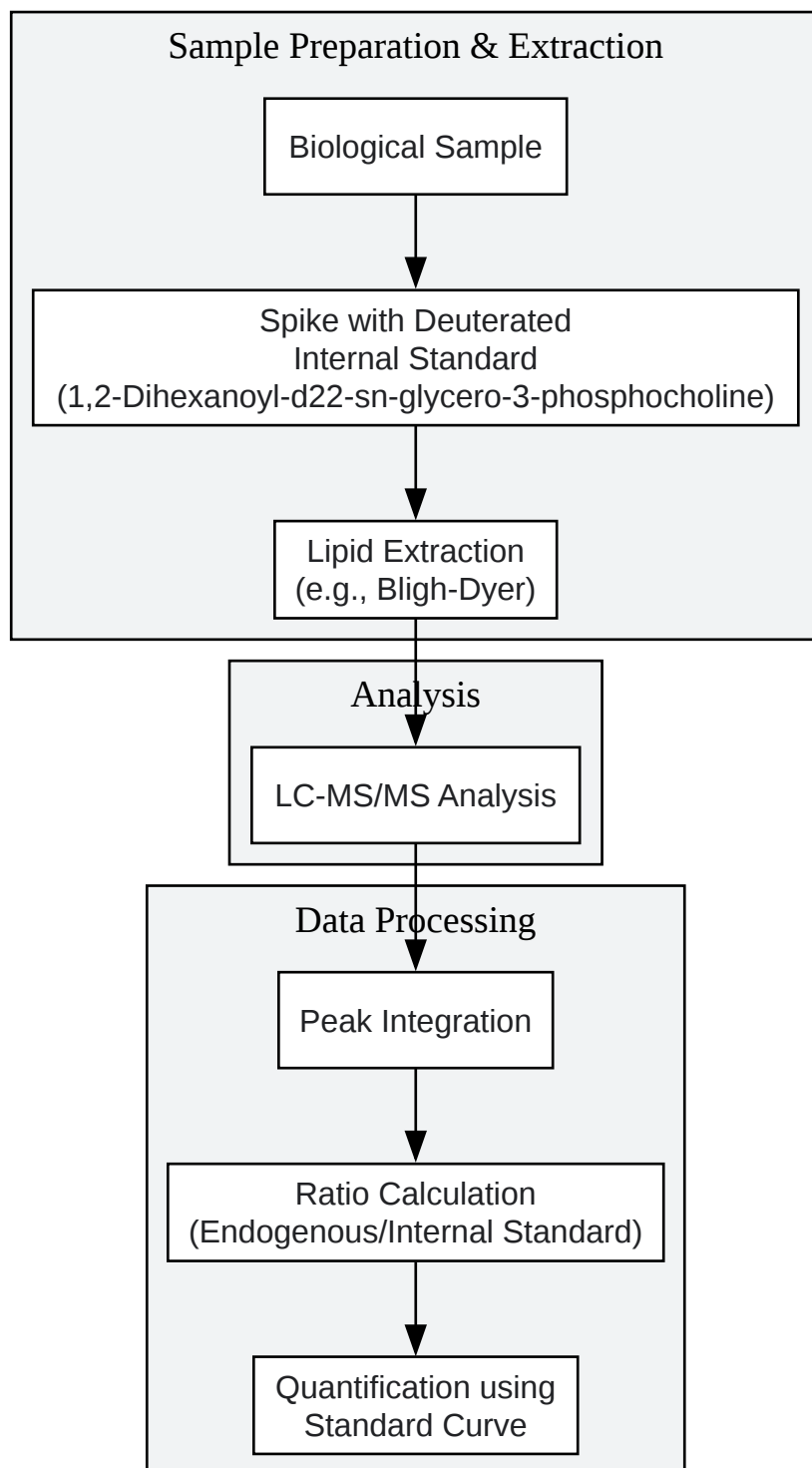
Procedure:

- Sample Preparation:
 - Thaw the biological sample on ice.
 - To a known volume or mass of the sample, add a precise amount of **1,2-dihexanoyl-d22-sn-glycero-3-phosphocholine** solution of a known concentration. The amount of internal standard added should be comparable to the expected concentration of the endogenous analytes.
- Lipid Extraction (Bligh-Dyer Method):
 - Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

- Vortex thoroughly to ensure mixing and precipitation of proteins.
- Add chloroform and water to achieve a final ratio of 2:1:0.8 (v/v/v) of chloroform:methanol:water.
- Vortex again and centrifuge to separate the phases.
- The lower organic phase, containing the lipids, is carefully collected.
- Solvent Evaporation and Reconstitution:
 - The collected organic phase is dried under a stream of nitrogen gas.
 - The dried lipid extract is reconstituted in a suitable solvent for LC-MS analysis, such as a mixture of methanol and isopropanol.
- LC-MS Analysis:
 - Inject the reconstituted sample into the LC-MS system.
 - Separate the lipids using a suitable chromatography column (e.g., a C18 column).
 - Detect the analytes using the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. The mass-to-charge ratios (m/z) for the endogenous lipid and the deuterated internal standard will be monitored.
- Data Analysis:
 - Integrate the peak areas for both the endogenous lipid and the **1,2-dihexanoyl-d22-sn-glycero-3-phosphocholine** internal standard.
 - Calculate the ratio of the peak area of the endogenous lipid to the peak area of the internal standard.
 - Quantify the concentration of the endogenous lipid by comparing this ratio to a standard curve generated with known concentrations of the non-deuterated standard.

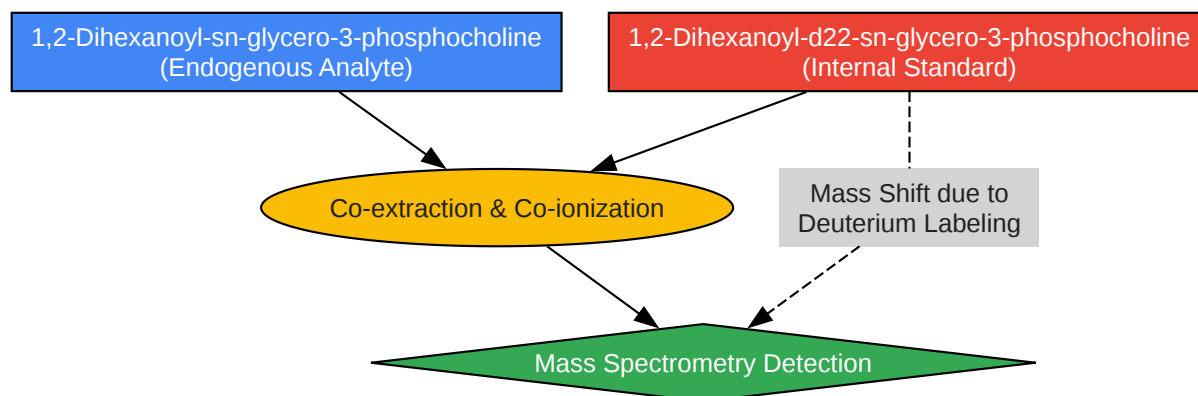
Visualizations

The following diagrams illustrate a conceptual workflow and a logical relationship relevant to the use of **1,2-dihexanoyl-d22-sn-glycero-3-phosphocholine**.



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Caption: Workflow for quantitative lipidomics using a deuterated internal standard.



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